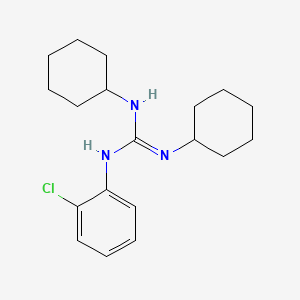
N-(2-Chlorophenyl)-N',N''-dicyclohexylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 2-chlorophenyl group and two cyclohexyl groups attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine typically involves the reaction of 2-chloroaniline with dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylurea
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylthiourea
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylcarbamate
Uniqueness
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine is unique due to its specific guanidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
96405-47-9 |
|---|---|
Fórmula molecular |
C19H28ClN3 |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2,3-dicyclohexylguanidine |
InChI |
InChI=1S/C19H28ClN3/c20-17-13-7-8-14-18(17)23-19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H2,21,22,23) |
Clave InChI |
FFPKLMOKWOUGDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NC2CCCCC2)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
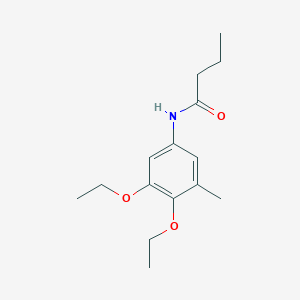
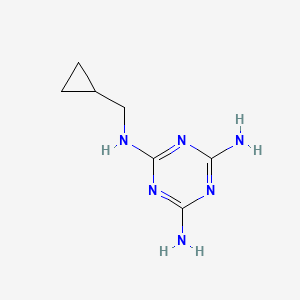
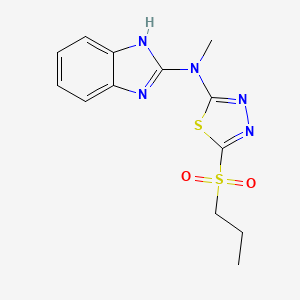
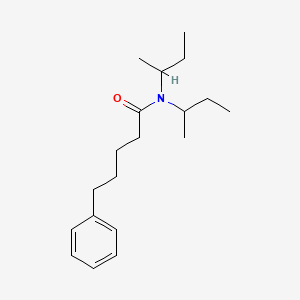
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
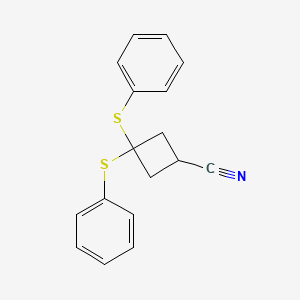
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

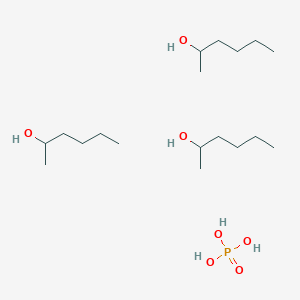
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
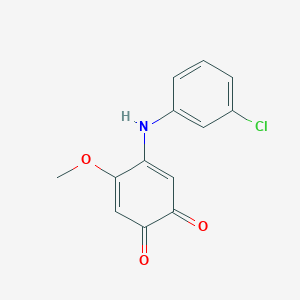
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
